Erythromycin, 3''-O-demethyl-12-deoxy-, is a derivative of erythromycin, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound is significant in the field of antibiotics due to its ability to inhibit bacterial protein synthesis, making it effective against a variety of Gram-positive and some Gram-negative bacteria. The specific modifications in the structure of 3''-O-demethyl-12-deoxy-erythromycin enhance its pharmacological properties while potentially reducing side effects associated with other erythromycin derivatives.
Erythromycin, 3''-O-demethyl-12-deoxy-, is synthesized from erythromycin A, which is produced through fermentation processes involving specific strains of bacteria. The biosynthesis of erythromycin involves complex enzymatic pathways that convert simple precursors into the final macrolide structure. Research has shown that modifications to the erythromycin structure can lead to derivatives with improved antibacterial activity and stability .
Erythromycin, 3''-O-demethyl-12-deoxy-, belongs to the class of macrolide antibiotics. Macrolides are characterized by their large lactone ring structure and are classified based on their chemical modifications and antibacterial spectrum. This compound specifically is categorized under semi-synthetic derivatives of erythromycin, which have been chemically modified to enhance their therapeutic efficacy and reduce resistance mechanisms seen in some bacterial strains .
The synthesis of erythromycin, 3''-O-demethyl-12-deoxy-, typically involves several steps that modify the parent compound, erythromycin A. One common method includes selective demethylation processes and deoxygenation techniques that target specific hydroxyl groups on the erythromycin molecule.
Erythromycin, 3''-O-demethyl-12-deoxy-, maintains the core macrolide structure characteristic of erythromycins but lacks specific functional groups that influence its pharmacokinetics and activity.
Erythromycin, 3''-O-demethyl-12-deoxy-, participates in various chemical reactions typical for macrolides, including:
The reactions are typically monitored using techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure product purity and structural integrity.
Erythromycin, 3''-O-demethyl-12-deoxy-, exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by blocking peptide bond formation during translation.
Erythromycin, 3''-O-demethyl-12-deoxy-, is primarily utilized in:
The erythromycin biosynthetic gene cluster in Saccharopolyspora erythraea spans approximately 55 kb and contains 20 genes organized into four major polycistronic transcriptional units [1] [10]. Central to erythromycin biosynthesis are three large polyketide synthase (PKS) genes – eryAI, eryAII, and eryAIII – which encode a type I modular PSSystem. These multifunctional enzymes assemble the 14-membered macrolactone core (6-deoxyerythronolide B, 6-dEB) through a coordinated assembly line:
Table 1: Modular Organization of Erythromycin PKS in S. erythraea
Polyketide Synthase | Module | Domains | Function |
---|---|---|---|
DEBS 1 (EryAI) | 1 | AT-KS-ACP-KR | Propionate loading, C-1 reduction |
2 | AT-KS-DH-ER-KR-ACP | Methylmalonate extension, full reduction | |
DEBS 2 (EryAII) | 3 | AT-KS-KR-ACP | Methylmalonate extension, ketoreduction |
4 | AT-KS-DH-ER-KR-ACP | Methylmalonate extension, full reduction | |
DEBS 3 (EryAIII) | 5 | AT-KS-KR-ACP | Methylmalonate extension, ketoreduction |
6 | AT-KS-TE | Methylmalonate extension, cyclization |
Genetic studies confirm that the eryA genes form a single operon disrupted by an insertion sequence (IS1136) between eryAI and eryAII, though this does not impair transcriptional readthrough [1] [7]. The entire cluster from eryAI to eryG is transcribed as a 35-kb polycistronic mRNA under phosphate and nitrogen regulation [1] [3].
Following macrolactone formation, dedicated tailoring enzymes generate structural diversity. The derivative 3''-O-demethyl-12-deoxyerythromycin arises through bypass of two key hydroxylation/methylation steps:
12-Deoxygenation Pathway:Erythronolide B undergoes C-6 hydroxylation by EryF (cytochrome P450) to form erythronolide A. Subsequent C-12 hydroxylation is catalyzed by EryK (another P450). The 12-deoxy variant forms when EryK is genetically inactivated or its activity is suppressed, stalling the pathway at 3-α-mycarosyl-erythronolide B [1] [7] [10].
3''-O-Demethylation Mechanism:The sugar moiety L-mycarose is normally O-methylated at C-3'' by the S-adenosylmethionine (SAM)-dependent methyltransferase EryG. 3''-O-demethyl derivatives arise via:a) Targeted disruption of eryG [1] [6]b) Substrate specificity engineering of EryG to prevent mycarose methylation [6]c) Heterologous expression with dedicated demethylases [6]
Figure 1: Enzymatic Pathway to 3''-O-demethyl-12-deoxyerythromycin
6-Deoxyerythronolide B (6-dEB) | v EryB (Glycosyltransferase I) → Attaches D-desosamine at C-5 | v EryC (Glycosyltransferase II) → Attaches L-mycarose at C-3 → **3''-O-demethyl variant if EryG inactive** | v EryF (P450 Hydroxylase) → Hydroxylates C-6 | v **12-Deoxy variant if EryK inactive**
Precise biosynthesis of 3''-O-demethyl-12-deoxyerythromycin leverages advanced genomic tools:
Terminator Insertion Mutagenesis:Polar mutants are generated by inserting S. erythraea transcriptional terminators into eryK (blocking C-12 hydroxylation) and eryG (blocking mycarose methylation). This halts biosynthesis at defined steps without perturbing upstream genes [1].
CRISPR-Cas9-Mediated Editing:High-efficiency knockout of eryK and eryG in industrial strains (e.g., S. erythraea E3) using sgRNAs co-expressed with codon-optimized Cas9. Mutant strains show >90% yield of the desired derivative [3] [5].
Heterologous Production Systems:The entire ery gene cluster was reconstituted in E. coli (strain BAP1). By omitting eryK and eryG from the expression construct, 3''-O-demethyl-12-deoxyerythromycin titers reached 8.2 mg/L [5].
Transcriptional Optimization:Comparative genomics of high-producing (E3) vs. wild-type (NRRL23338) strains revealed 584 SNVs affecting regulators. Overexpression of bldD (a global regulator) and eryCIII (glycosyltransferase) in engineered strains increased derivative yields by 70% via enhanced carbon flux [3].
Table 2: Genetic Engineering Approaches for Erythromycin Derivative Production
Strategy | Target Gene | Method | Derivative Yield |
---|---|---|---|
Terminator insertion | eryK | pWHM3 vector integration | 45 mg/L |
CRISPR-Cas9 knockout | eryG | sgRNA + Cas9 delivery | 68 mg/L |
Heterologous expression | PKS + tailoring | E. coli BAP1 chassis | 8.2 mg/L |
Regulatory optimization | bldD, eryCIII | Strong promoters (ermE*p) | 120 mg/L |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7